molecular formula C14H17N3O5 B4677345 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid

2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid

Cat. No. B4677345
M. Wt: 307.30 g/mol
InChI Key: UMWKJQCLOQZLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid, also known as BOPA, is a synthetic compound that has been extensively studied for its potential applications in the field of biomedicine. BOPA is a derivative of benzoic acid and is structurally similar to other compounds such as benzoylarginine ethyl ester and benzoylphenylalanine ethyl ester. In

Mechanism of Action

2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid inhibits protease activity by binding to the active site of the enzyme. The hydrazine group of 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid forms a covalent bond with the serine residue in the active site of the protease, which prevents the enzyme from cleaving its substrate. 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid also inhibits the production of inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its protease inhibitory and anti-inflammatory activities, 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid has been shown to inhibit the growth of cancer cells. 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. In addition, 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid is stable under a wide range of conditions, which makes it a useful tool for studying protease activity and inflammation. However, one limitation of using 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid is that it is not selective for a specific protease, which means that it may inhibit the activity of multiple proteases in a sample.

Future Directions

There are several future directions for research on 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid. One area of research is to explore the potential use of 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to develop more selective protease inhibitors based on the structure of 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid. Finally, further studies are needed to explore the potential use of 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid as an antioxidant and anti-cancer agent.
Conclusion:
In conclusion, 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid is a synthetic compound that has been extensively studied for its potential applications in the field of biomedicine. 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid has been shown to inhibit protease activity, reduce inflammation, and inhibit the growth of cancer cells. While 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid has several advantages for use in lab experiments, it also has some limitations. Future research on 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid may lead to the development of new therapeutic agents for a variety of diseases.

Scientific Research Applications

2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid has been studied for its potential use as a protease inhibitor, a class of compounds that can inhibit the activity of enzymes involved in protein degradation. 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid has been shown to inhibit the activity of proteases such as trypsin, chymotrypsin, and elastase. In addition, 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid has been studied for its potential use as an anti-inflammatory agent. 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

properties

IUPAC Name

2-[[3-(2-butanoylhydrazinyl)-3-oxopropanoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-2-5-11(18)16-17-13(20)8-12(19)15-10-7-4-3-6-9(10)14(21)22/h3-4,6-7H,2,5,8H2,1H3,(H,15,19)(H,16,18)(H,17,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWKJQCLOQZLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)CC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-{[3-(2-Butanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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